molecular formula C28H23N3O2S B2521884 2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 902300-17-8

2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2521884
CAS No.: 902300-17-8
M. Wt: 465.57
InChI Key: MYSNYWSCTATOCY-UHFFFAOYSA-N
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Description

2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C28H23N3O2S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Catalyst-Free Synthesis

A catalyst-free method has been developed for the synthesis of diverse kinds of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives, showcasing an eco-friendly approach with high atom economy and excellent yields under mild conditions. This synthesis route emphasizes the importance of sustainable methodologies in creating pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).

Electronic and Structural Analysis

DFT calculations and electronic structure analyses have been conducted on novel heterocyclic compounds derived from this chemical scaffold, providing insights into their electronic absorption spectra, NLO properties, and NBO analysis. These studies are pivotal in understanding the molecular properties that could influence the compound's reactivity and potential applications in material science (Halim & Ibrahim, 2017).

Ultrasound-Assisted Synthesis

Comparative studies between conventional and ultrasound irradiation methods for synthesizing quinoxaline derivatives have been performed, highlighting the efficiency of ultrasound in reducing reaction times and improving yields. This research underlines the technological advancements in chemical synthesis, promoting faster and more efficient methodologies (Abdula, Salman, & Mohammed, 2018).

Antiviral and Antitubercular Activities

Studies on novel quinoline-based heterocyclic systems have been conducted to evaluate their in vitro antiviral activity against infectious bursal disease virus (IBDV) and their potential as antitubercular agents. These findings suggest the therapeutic potential of these compounds, contributing to the search for new drugs in the fight against infectious diseases (Kaddah et al., 2021).

Growth Promoting Effects on Plants

Research into novel quinolinyl chalcones has explored their effects on the growth of select crops, indicating the potential agricultural applications of these compounds. Such studies bridge the gap between organic synthesis and agricultural sciences, opening avenues for the development of growth-promoting agents (Hassan, Alzandi, & Hassan, 2020).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c32-25(31-16-8-13-19-9-4-6-14-23(19)31)18-34-28-22-17-21-12-5-7-15-24(21)33-27(22)29-26(30-28)20-10-2-1-3-11-20/h1-7,9-12,14-15H,8,13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSNYWSCTATOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NC4=C3CC5=CC=CC=C5O4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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